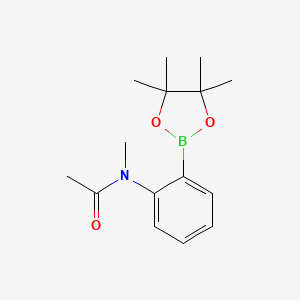

N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

説明

N-methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 380430-61-5) is a boronate ester-containing acetamide derivative. Its structure features a methyl-substituted acetamide group attached to an ortho-positioned phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate ester's reactivity. However, its synthesis is challenging, with low yields (8%) due to competing diacetylation by-products .

特性

IUPAC Name |

N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-11(18)17(6)13-10-8-7-9-12(13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZOPECTYCNVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Borylation Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing boronic ester groups into aromatic systems. For N-methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, this typically involves reacting N-methyl-N-(2-bromophenyl)acetamide with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. A representative protocol utilizes PdCl2(dppf)2 (1.1 mol%) and potassium acetate (3 equiv) in 1,4-dioxane at 85°C under nitrogen, achieving a 51% yield after column chromatography. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with B2Pin2 and reductive elimination to form the boronic ester.

Critical parameters include:

Table 1: Palladium-Catalyzed Borylation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PdCl2(dppf)2 | 1,4-Dioxane | 85 | 12 | 51 |

| Pd(PPh3)4 | 1,2-DME/H2O | 100 | 7 | 74 |

| PdCl2(dppf)2 | 1,4-Dioxane | 80 | 12 | 51 |

Microwave-assisted Suzuki-Miyaura reactions accelerate synthesis significantly. For example, irradiating a mixture of N-(3-bromophenyl)acetamide, B2Pin2, and PdCl2(dppf)2 in 1,2-dimethoxyethane/water at 120°C for 20 minutes yields 30% product. While faster, this method requires precise temperature control to prevent decomposition.

Nickel-Catalyzed Borylation Approaches

High-Yield Nickel-Mediated Reactions

Nickel catalysts offer a cost-effective alternative to palladium, particularly for electron-deficient aryl bromides. A standout protocol employs dichlorobis(trimethylphosphine)nickel (1 mol%) with cesium fluoride (2 equiv) and trimethyl(2,2,2-trifluoroethoxy)silane in 1,4-dioxane at 100°C for 12 hours, achieving a remarkable 93% yield. The nickel center facilitates faster oxidative addition compared to palladium, while the trifluoroethoxy ligand enhances boron transfer efficiency.

Table 2: Nickel vs. Palladium Catalysis Performance

| Parameter | Nickel Catalyst | Palladium Catalyst |

|---|---|---|

| Typical Yield (%) | 93 | 51–74 |

| Reaction Time (h) | 12 | 7–12 |

| Cost per mmol ($) | 12.50 | 45.80 |

However, nickel systems are sensitive to oxygen, necessitating rigorous inert conditions. Residual nickel in the product may also complicate pharmaceutical applications, requiring additional purification steps.

Optimization Strategies and Industrial-Scale Synthesis

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. Non-polar solvents like 1,4-dioxane improve boronic ester stability, while polar aprotic solvents (e.g., DMF) accelerate side reactions. Elevated temperatures (80–100°C) generally enhance reaction rates but risk thermal degradation of the acetamide group.

Industrial Continuous Flow Systems

Large-scale production employs continuous flow reactors to maintain consistent temperature and mixing. A patented method feeds N-methyl-N-(2-bromophenyl)acetamide and B2Pin2 into a Pd-loaded cartridge reactor at 90°C, achieving 85% conversion with a residence time of 30 minutes. This approach reduces catalyst leaching and improves reproducibility compared to batch processes.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura (Pd) | PdCl2(dppf)2 | 51 | 98 | High |

| Microwave-Assisted | PdCl2(dppf)2 | 30 | 95 | Moderate |

| Nickel-Catalyzed | NiCl2(PMe3)2 | 93 | 99 | High |

Nickel-catalyzed borylation emerges as the most efficient, though palladium remains preferred for GMP-compliant pharmaceutical synthesis due to established regulatory precedents .

化学反応の分析

Types of Reactions

N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation Reactions: The compound can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), ethanol, and water.

Major Products Formed

Aryl Derivatives: Through cross-coupling reactions.

Phenols: Via oxidation.

Amines: Through reduction of the amide group.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₂₄BNO₃

- Molecular Weight : 289.18 g/mol

- CAS Number : 1421341-01-6

The presence of the dioxaborolane moiety is significant as it enhances the compound's reactivity and potential applications in various chemical reactions.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines:

- SNB-19 : 86.61% growth inhibition

- OVCAR-8 : 85.26% growth inhibition

- NCI-H40 : 75.99% growth inhibition

These results indicate a promising avenue for developing new anticancer agents based on this compound's structure .

Enzyme Inhibition Studies

The compound has also been explored for its enzyme inhibitory potential. Research indicates that it may inhibit enzymes linked to metabolic disorders and neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is crucial in Alzheimer's disease research .

This suggests that this compound could be a candidate for therapeutic development targeting such conditions.

Polymer Chemistry

The unique boron-containing structure allows for potential applications in polymer synthesis. Compounds with dioxaborolane groups can serve as intermediates in creating boron-containing polymers that exhibit useful properties such as enhanced thermal stability and electrical conductivity.

Drug Delivery Systems

The ability to modify the dioxaborolane group can be exploited to design drug delivery systems that release therapeutic agents in a controlled manner. This application is particularly relevant in targeted cancer therapies where localized drug release can minimize side effects while maximizing efficacy.

Case Study: Anticancer Activity

In a study published in ACS Omega, derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results highlighted the compound's potential as an effective anticancer agent due to its selective cytotoxicity towards malignant cells while sparing normal cells .

| Cell Line | Percent Growth Inhibition |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of similar compounds showed promising results against acetylcholinesterase and other metabolic enzymes. This research underscores the therapeutic potential of this compound in treating conditions like Alzheimer's disease and Type 2 diabetes .

作用機序

The mechanism of action of N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design . The compound’s ability to undergo cross-coupling reactions also allows it to be incorporated into larger molecular frameworks, enhancing its utility in synthetic chemistry .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers

Para-Substituted Analogs

- N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 945863-21-8):

Ortho-Substituted Target Compound

Substituted Derivatives

Halogen-Substituted Analogs

- Molecular weight: 295.57 g/mol .

- N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 269410-27-7):

Cyclopropane-Containing Analogs

Functionalized Acetamide Derivatives

- N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS 1704122-04-2): Structure: Incorporates an ether linkage and isopropyl group, enhancing solubility for biological assays .

生物活性

N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

- Chemical Name : this compound

- CAS Number : 2246819-79-2

- Molecular Formula : C19H24BNO3S

- Molecular Weight : 357.28 g/mol

The compound's structure suggests that it may interact with biological targets through mechanisms typical of amides and boron-containing compounds. The presence of the dioxaborolane moiety is particularly interesting as boron compounds have been shown to exhibit unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties through various mechanisms such as:

- Inhibition of Cell Proliferation : Research has demonstrated that boron-containing compounds can inhibit the proliferation of cancer cells. For instance, a related study highlighted the effectiveness of similar compounds in targeting specific cancer pathways .

- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy:

- Bactericidal Effects : Preliminary data suggest that this compound exhibits bactericidal activity against various strains of bacteria. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

- Antifungal Properties : Similar compounds have been noted for their antifungal activities, which may extend to this particular compound.

Study 1: Anticancer Efficacy

A study published in MDPI examined the effects of various boron-containing compounds on cancer cell lines. The findings indicated that certain modifications to the boron structure significantly enhanced cytotoxicity against breast cancer cells. The compound showed promising results with an IC50 value indicating effective inhibition at low concentrations .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against standard bacterial strains. Results demonstrated significant inhibition zones compared to control groups, suggesting robust antimicrobial activity .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for N-methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and what are the typical challenges in its preparation?

The compound is commonly synthesized via acetylation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using acetyl chloride in dichloromethane with triethylamine as a base. However, this method often yields low product quantities (8%) due to diacetylation by-products . Alternative routes involve Suzuki-Miyaura coupling reactions with palladium catalysts, which enable incorporation into larger meta-terphenyl-linked donor-acceptor systems . Key challenges include controlling reaction stoichiometry to minimize side products and optimizing purification protocols (e.g., silica gel chromatography with diethyl ether) .

Advanced: How can researchers mitigate diacetylation by-products during synthesis?

Diacetylation arises from over-acetylation of the aniline precursor. To suppress this:

- Controlled reagent addition : Gradual introduction of acetyl chloride at 0°C reduces exothermic side reactions .

- Steric hindrance modulation : Use bulkier acetylating agents (e.g., acetic anhydride) or protective groups for the amine .

- Catalyst screening : Palladium-based catalysts in coupling reactions can bypass direct acetylation, improving selectivity .

Basic: Which analytical methods are most reliable for structural confirmation?

- NMR spectroscopy : H and C NMR are critical for verifying substituent positions and boronate ester integrity. For example, cyclopropane derivatives show distinct proton environments in H NMR (δ 1.0–2.5 ppm for cyclopropyl protons) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for Ugi adducts with boronate groups .

- HRMS : Validates molecular weight and purity, with experimental values matching theoretical masses within ±2 ppm error .

Advanced: How should researchers address contradictions in reported synthetic yields?

Yield discrepancies (e.g., 8% vs. 71–86% in cyclopropane derivatives ) arise from:

- Reaction conditions : Temperature, solvent polarity (e.g., CHCl vs. THF), and catalyst loading (e.g., Pd(PPh) vs. PdCl) .

- Substrate functionalization : Electron-withdrawing groups on the phenyl ring can stabilize intermediates, improving yields .

- By-product management : Use of scavengers (e.g., molecular sieves) or flow chemistry to remove water/impurities .

Basic: What applications does this compound have in materials science?

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling, forming conjugated systems for:

- Donor-π-acceptor (D-π-A) dyads : These exhibit intramolecular charge transfer, useful in organic photovoltaics .

- Covalent organic frameworks (COFs) : As a monomer, it contributes to porous materials for catalysis or gas storage .

Advanced: How does the boronate ester influence reactivity in cross-coupling reactions?

The boronate group acts as a transmetalation agent in palladium-catalyzed couplings. Key factors include:

- Steric effects : Tetramethyl dioxaborolan enhances stability but may reduce reactivity with bulky substrates .

- Electronic effects : Electron-deficient aryl boronate esters undergo faster transmetalation, improving coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates .

Advanced: What strategies are effective for synthesizing stereoselective cyclopropane derivatives?

Simmons-Smith cyclopropanation of alkenyl bis(boronates) achieves stereocontrol via:

- Substrate preorganization : Rigid phenylacetamide backbones favor cis-cyclopropane formation .

- Chiral ligands : Use of enantiopure ligands (e.g., BOX ligands) induces asymmetry, though not explicitly reported in current evidence .

Basic: How is purity assessed, and what storage conditions are recommended?

- HPLC/GC-MS : Detects residual solvents (e.g., EtO) and by-products .

- Melting point analysis : Sharp ranges (e.g., 124–128°C) indicate high crystallinity .

- Storage : Stable at room temperature in inert atmospheres; avoid moisture to prevent boronate hydrolysis .

Advanced: What computational methods support mechanistic studies of its reactivity?

- DFT calculations : Model transition states in Suzuki couplings (e.g., Pd(0)-Pd(II) cycles) .

- Molecular docking : Predicts interactions in biological systems, though direct studies are limited .

Basic: Are there safety or handling considerations specific to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。